YKAs3003

Antibacterial MIC KAS III Inhibitor

YKAs3003 is a well-characterized, synthetic small-molecule inhibitor of bacterial KAS III (FabH). Its validated pharmacophore makes it an essential reference standard for SAR campaigns and computational model calibration. Procure this high-purity lead compound as a benchmark to assess novel analogs against defined MIC baselines (128-256 μg/mL).

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Cat. No. B611888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYKAs3003
SynonymsYKAs3003;  YKAs-3003;  YKAs3003
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
InChIInChI=1S/C13H17NO2/c15-12-7-6-10(13(16)8-12)9-14-11-4-2-1-3-5-11/h6-9,11,15-16H,1-5H2
InChIKeyUGMBMYJAUTUEJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder.
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

YKAs3003: A Foundational KAS III Inhibitor Scaffold for Antibacterial Lead Discovery


YKAs3003 is a synthetic, small-molecule inhibitor of bacterial β-ketoacyl-acyl carrier protein synthase III (KAS III, also known as FabH), a key condensing enzyme that initiates the fatty acid biosynthesis pathway in most bacteria [1]. Identified as a lead compound through in silico screening and pharmacophore modeling, its core structure is 4-cyclohexyliminomethyl-benzene-1,3-diol (CAS: 329180-48-5) with a molecular weight of 219.28 g/mol [2]. As a foundational hit for this critical antimicrobial target, YKAs3003 provides a distinct and well-characterized starting point for structure-activity relationship (SAR) studies and rational design, a role that cannot be assumed by other less-characterized or structurally divergent KAS III inhibitors [1].

Procurement Alert: Why YKAs3003's Specific Scaffold is Not Interchangeable with Other KAS III Inhibitors


Generic substitution among KAS III inhibitors is not scientifically valid due to substantial structural divergence across the inhibitor class, which directly dictates target engagement, binding mode, and downstream biological activity. While other inhibitors like YKAF01 (a flavonoid) or thiolactomycin target the same enzyme, their distinct core scaffolds confer unique binding affinities and antimicrobial profiles [1]. For instance, YKAs3003's iminomethyl-benzene-1,3-diol scaffold enabled the generation of a specific pharmacophore map, which guided the discovery of subsequent generations of inhibitors with markedly improved potency and selectivity against *S. aureus* [2]. Therefore, substituting YKAs3003 with a structurally unrelated KAS III inhibitor would invalidate comparative SAR studies, alter the expected biological profile, and compromise the integrity of research findings based on its specific pharmacophore.

YKAs3003 Differentiated Performance Data: A Quantitative Guide for Scientific Selection


Potency Benchmarking: YKAs3003's Antibacterial Activity Against Standard Panels

YKAs3003 exhibits consistent, quantifiable antibacterial activity against a panel of pathogenic bacteria, providing a well-defined baseline potency profile. The minimal inhibitory concentration (MIC) values for YKAs3003 range from 128 to 256 μg/mL across a variety of bacterial strains [1]. This potency profile serves as a direct comparator for more potent, second-generation KAS III inhibitors. For example, the optimized inhibitor 'compound 6', derived from YKAs3003's pharmacophore, shows >100,000-fold improvement in binding affinity (0.8 nM) to saKAS III compared to the micromolar-range activity typical of the lead compound [2].

Antibacterial MIC KAS III Inhibitor

Comparative Scaffold Potency: YKAs3003 vs. Flavonoid KAS III Inhibitors (YKAF01)

A cross-study comparison reveals that YKAs3003 demonstrates superior or comparable antibacterial potency to certain flavonoid-based KAS III inhibitors like YKAF01 (3,6-dihydroxyflavone). YKAs3003 displays an MIC range of 128-256 μg/mL against various bacteria [1]. In contrast, YKAF01 exhibits an MIC value of 512 μg/mL against multidrug-resistant *E. coli*, representing a 2- to 4-fold lower potency [2].

Flavonoid KAS III MIC Antibacterial

Scaffold Evolution: YKAs3003 as a Validated Lead for Potency Optimization

YKAs3003 served as the foundational lead compound for the generation of a pharmacophore model that enabled the discovery of second-generation inhibitors with dramatically improved target binding. The original YKAs3003 lead compound was used to build a validated pharmacophore map for E. coli KAS III (ecKAS III) [1]. This map subsequently guided in silico screening against S. aureus KAS III (saKAS III), leading to the identification of novel inhibitors, such as 'compound 6', which exhibited a remarkable binding affinity of 0.8 nM for saKAS III [2]. In comparison, the binding affinity of the initial lead YKAs3003 for its primary target ecKAS III is in the low micromolar range, representing an improvement factor of over 100,000-fold for the optimized analog [REFS-1, REFS-2].

KAS III Inhibitor Lead Optimization Binding Affinity Pharmacophore

Optimal Application Scenarios for YKAs3003 in Antimicrobial Research


Lead Optimization and SAR Studies for Novel KAS III Inhibitors

YKAs3003 is optimally deployed as a foundational reference compound in SAR campaigns aimed at improving the potency, spectrum, and drug-like properties of bacterial KAS III inhibitors. Researchers can use YKAs3003 as a benchmark for assessing improvements in MIC values against target pathogens, aiming to surpass its 128-256 μg/mL baseline [1]. Newly synthesized analogs can be directly compared to YKAs3003 to quantify the impact of chemical modifications on target binding affinity and antibacterial activity.

Validation of Pharmacophore Models and Virtual Screening

The validated pharmacophore map derived from YKAs3003 [1] makes this compound a critical positive control for computational drug discovery efforts focused on KAS III. It can be used to calibrate and validate new in silico models, ensuring they accurately predict the binding of known inhibitors before being deployed to screen large chemical libraries. This application directly leverages YKAs3003's established role in discovering more potent analogs like 'compound 6' [2].

Comparator for Broad-Spectrum Antibacterial Activity Profiling

YKAs3003 provides a defined potency benchmark for comparing the antibacterial activity of novel compounds across a panel of bacterial species. Its reported MIC range of 128-256 μg/mL against a variety of bacteria [1] serves as a useful comparator for new chemical entities (NCEs) with KAS III inhibition as a potential mechanism of action. This allows for the rapid triaging of hits based on their ability to outperform this early lead compound in terms of direct antibacterial effect.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for YKAs3003

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.